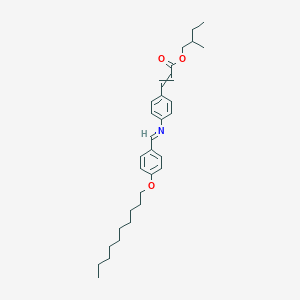
(S)-(+)-2-Methylbutyl 4-(4-decyloxybenz&
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(S)-(+)-2-Methylbutyl 4-(4-decyloxybenzylideneamino)cinnamate is a complex organic compound with the molecular formula C31H43NO3 and a molecular weight of 477.68 g/mol . This compound is known for its unique structural properties, which include a chiral center and a long alkyl chain, making it a subject of interest in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-(+)-2-Methylbutyl 4-(4-decyloxybenzylideneamino)cinnamate typically involves a multi-step process. One common method includes the esterification of 4-(4-decyloxybenzylideneamino)cinnamic acid with (S)-(+)-2-methylbutanol under acidic conditions . The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid to facilitate the esterification process.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of advanced purification techniques such as recrystallization and chromatography is essential to obtain the compound in its pure form .
Chemical Reactions Analysis
Types of Reactions
(S)-(+)-2-Methylbutyl 4-(4-decyloxybenzylideneamino)cinnamate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to yield the corresponding alcohols.
Substitution: Nucleophilic substitution reactions can occur at the benzylideneamino group, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an alkaline medium.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Nucleophiles such as amines or thiols under mild conditions.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
(S)-(+)-2-Methylbutyl 4-(4-decyloxybenzylideneamino)cinnamate has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (S)-(+)-2-Methylbutyl 4-(4-decyloxybenzylideneamino)cinnamate involves its interaction with specific molecular targets. The compound’s long alkyl chain allows it to integrate into lipid bilayers, potentially disrupting membrane integrity and affecting cellular processes. Additionally, the benzylideneamino group can interact with various enzymes and receptors, modulating their activity .
Comparison with Similar Compounds
Similar Compounds
2-Methylbutyl 4-(4-butoxyphenyl)benzoate: Similar in structure but with a shorter alkyl chain.
4-(Hexadecyl-amino) N-substituted benzamide: Contains a different functional group but shares the long alkyl chain characteristic.
Uniqueness
(S)-(+)-2-Methylbutyl 4-(4-decyloxybenzylideneamino)cinnamate stands out due to its unique combination of a chiral center and a long alkyl chain, which imparts distinct physical and chemical properties. This makes it particularly valuable in applications requiring specific stereochemistry and hydrophobic interactions .
Properties
CAS No. |
55593-53-8 |
|---|---|
Molecular Formula |
C31H43NO3 |
Molecular Weight |
477.7 g/mol |
IUPAC Name |
2-methylbutyl 3-[4-[(4-decoxyphenyl)methylideneamino]phenyl]prop-2-enoate |
InChI |
InChI=1S/C31H43NO3/c1-4-6-7-8-9-10-11-12-23-34-30-20-15-28(16-21-30)24-32-29-18-13-27(14-19-29)17-22-31(33)35-25-26(3)5-2/h13-22,24,26H,4-12,23,25H2,1-3H3 |
InChI Key |
UTIMESSLYFMSPO-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCOC1=CC=C(C=C1)C=NC2=CC=C(C=C2)C=CC(=O)OCC(C)CC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




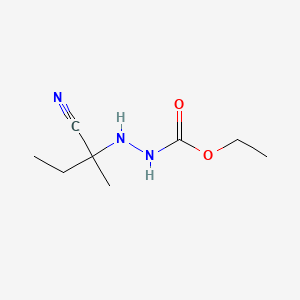
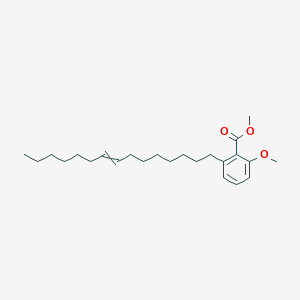
![1-(Dipropylamino)-3-[(6-methoxyquinolin-8-yl)amino]propan-2-ol](/img/structure/B13815144.png)
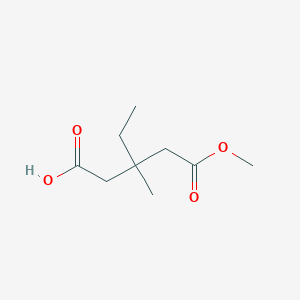
![5-[(Z)-(2-Oxo-1,2-dihydro-3H-pyrrolo[2,3-b]pyridin-3-ylidene)methyl]-8-quinolinesulfonic acid](/img/structure/B13815154.png)
![3-(2-chloro-1,3,4-trideuterio-5,6-dihydrobenzo[b][1,4]benzodiazepin-11-yl)-N,N-dimethylpropan-1-amine](/img/structure/B13815155.png)

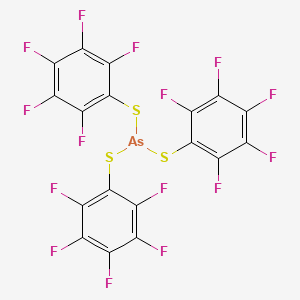
![Benzo[g]pteridine-2,4(1H,3H)-dione, 5-acetyl-9-bromo-5,10-dihydro-3,7,8,10-tetramethyl-](/img/structure/B13815186.png)
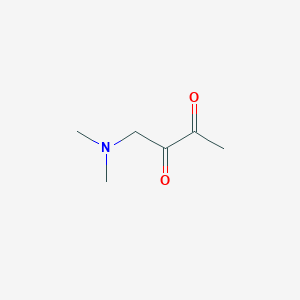
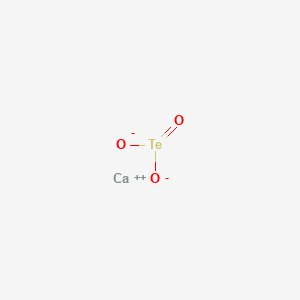
![2,2-Dimethyl-1-[(2-methylpropan-2-yl)oxy]propane](/img/structure/B13815196.png)
